molecular formula C21H27BrN2O5 B11498146 3-(5-Bromo-2-hydroxyphenyl)-5-butyl-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(5-Bromo-2-hydroxyphenyl)-5-butyl-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11498146
M. Wt: 467.4 g/mol
InChI Key: GSEQTUNUCZMITJ-UHFFFAOYSA-N
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Description

3-(5-BROMO-2-HYDROXYPHENYL)-5-BUTYL-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a brominated phenyl group, a butyl chain, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-HYDROXYPHENYL)-5-BUTYL-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the brominated phenyl group. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Brominated Phenyl Group: This step may involve bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Addition of the Butyl Chain: This can be done through alkylation reactions using butyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMO-2-HYDROXYPHENYL)-5-BUTYL-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The brominated phenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-BROMO-2-HYDROXYPHENYL)-5-BUTYL-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-HYDROXYPHENYL)-5-BUTYL-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the pyrrole ring are key structural features that enable the compound to bind to target proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-BROMO-2-HYDROXYPHENYL)-5-BUTYL-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of a brominated phenyl group, a butyl chain, and a pyrrole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27BrN2O5

Molecular Weight

467.4 g/mol

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-5-butyl-3-(2-methylpropyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C21H27BrN2O5/c1-4-5-8-24-18(26)15-16(19(24)27)21(20(28)29,10-11(2)3)23-17(15)13-9-12(22)6-7-14(13)25/h6-7,9,11,15-17,23,25H,4-5,8,10H2,1-3H3,(H,28,29)

InChI Key

GSEQTUNUCZMITJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2C(C1=O)C(NC2C3=C(C=CC(=C3)Br)O)(CC(C)C)C(=O)O

Origin of Product

United States

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